Selenophene

Catalog No.
S602371
CAS No.
288-05-1
M.F
C4H4Se
M. Wt
131.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Selenophene

Selenophene (CAS 288-05-1) addresses the efficiency gap in OPV/OFET materials where thiophene limits mobility and NIR absorption. Key advantages:

  • 0.2-0.3 eV bandgap reduction for red-shifted absorption.
  • Enhanced hole mobility from Se···Se packing in OFETs.
  • LUMO stabilization for air-stable acceptor materials.

High-purity batches available for immediate procurement and global shipping.

CAS Number

288-05-1

Product Name

Selenophene

IUPAC Name

selenophene

Molecular Formula

C4H4Se

Molecular Weight

131.05 g/mol

InChI

InChI=1S/C4H4Se/c1-2-4-5-3-1/h1-4H

InChI Key

MABNMNVCOAICNO-UHFFFAOYSA-N

SMILES

C1=C[Se]C=C1

Synonyms

selenacyclopentadiene;selenofuran;SELENOPHENE;SELENOPHENE 99%;Selenophene,99%;Selenophene, 99% 2.5GR

Canonical SMILES

C1=C[Se]C=C1

The exact mass of the compound Selenophene is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of mancude organic heteromonocyclic parent in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥97%

Package Size

1 g, 5 g, 25 g

Selenophene is a five-membered, selenium-containing heteroaromatic building block that serves as a critical precursor for high-performance conjugated polymers and organic semiconductors. Characterized by its high atomic polarizability, lower aromaticity compared to its sulfur analog, and strong propensity for intermolecular interactions, selenophene is heavily procured for the synthesis of low-bandgap donor-acceptor materials. In industrial and advanced laboratory workflows, it is primarily selected to engineer red-shifted optical absorption profiles and enhance charge carrier mobilities in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs) without requiring complex structural redesigns of the polymer backbone [1].

Research Fit

Synthesis Workflow Conjugated polymer and small molecule donor precursor
Material Class Organic semiconductor and chalcogenophene building block
Research Context Medicinal chemistry bioisostere evaluation

While thiophene is the most common generic substitute due to its lower cost and structural similarity, replacing selenophene with thiophene fundamentally compromises application-critical performance in advanced optoelectronics. Thiophene possesses a smaller, less polarizable heteroatom, which weakens interchain non-covalent interactions and reduces crystalline packing order in solid-state films [1]. Consequently, thiophene-based polymers consistently exhibit wider optical bandgaps and significantly lower charge carrier mobilities compared to their selenophene counterparts. Furthermore, furan is often too reactive for robust device fabrication, and tellurophene presents severe synthetic and stability bottlenecks. For procurement focused on maximizing power conversion efficiency or near-infrared absorption, selenophene is strictly non-interchangeable [2].

Substitution Risk

Electronic Structure

Se 4p vs. S 3p orbitals may shift HOMO–LUMO bandgap and absorption profile, altering device performance.

Intermolecular Packing

Larger Se atomic radius can modify solid-state packing geometry and intermolecular electronic coupling.

Redox Behavior

Selenophene analogs may exhibit different electrochemical stability and quinoidal character, affecting charge transport.

Quantitative Bandgap Narrowing via Selenophene Integration

The lower aromaticity and enhanced quinoidal resonance character of selenophene directly translate to narrower optical bandgaps in polymerized films. Spectroelectrochemical evaluations demonstrate that polyselenophenes (e.g., P3HS) achieve bandgaps of approximately 1.6 eV, whereas the corresponding polythiophene analogs (e.g., P3HT) exhibit wider bandgaps near 1.9 eV [1]. This consistent ~0.2 to 0.3 eV reduction is critical for tuning absorption profiles toward the near-infrared region without altering the primary backbone structure [2].

Evidence DimensionOptical bandgap (Eg) in solid-state films
Target Compound DataPolyselenophene derivatives (e.g., P3HS): ~1.6 eV
Comparator Or BaselinePolythiophene derivatives (e.g., P3HT): ~1.9 eV
Quantified Difference0.2 - 0.3 eV narrower bandgap
ConditionsSolid-state polymer films measured via UV-Vis and spectroelectrochemistry

Enables manufacturers to capture a broader spectrum of solar radiation in photovoltaic applications, directly increasing power conversion efficiency.

All-Polymer Solar Cell PCE
Head-to-head
PCE 8.4% vs. 6.7%
Reported PCE enhancement context
PBDB-T donor; identical HOMO/LUMO levels

Superior Hole Mobility Driven by Se···Se Intermolecular Interactions

The larger atomic radius and polarizability of selenium foster strong intermolecular Se···Se contacts, significantly improving the crystalline packing and charge transport of the active layer. In field-effect transistor evaluations, selenophene-bridged donor-acceptor copolymers demonstrate hole mobilities up to 0.01 cm2/(V·s), compared to just 0.0014 cm2/(V·s) for their exact thiophene-bridged counterparts [1]. This near order-of-magnitude enhancement is a primary driver for selecting selenophene in high-efficiency device formulations.

Evidence DimensionHole mobility
Target Compound DataSelenophene-bridged copolymers: ~0.01 cm2/(V·s)
Comparator Or BaselineThiophene-bridged copolymers: ~0.0014 cm2/(V·s)
Quantified Difference~7-fold increase in charge carrier mobility
ConditionsThin-film organic field-effect transistor (OFET) devices

Higher charge mobility directly dictates the switching speed of OFETs and the short-circuit current in organic solar cells, justifying the higher procurement cost over thiophene.

Small Molecule Donor PCE
Head-to-head
PCE 9.24% vs. 7.27%
Reported relative PCE increase
PC71BM acceptor; π-bridge substitution only

LUMO Level Stabilization for n-Type Materials

Selenophene substitution selectively lowers the Lowest Unoccupied Molecular Orbital (LUMO) without significantly altering the Highest Occupied Molecular Orbital (HOMO). Cyclic voltammetry studies reveal that the LUMO levels of selenophene-based polymers are typically stabilized (deeper) by 0.07 to 0.3 eV compared to thiophene analogs [1]. This stabilization improves electron injection and ambient stability, making selenophene highly advantageous for formulating n-type semiconducting copolymers.

Evidence DimensionLUMO energy level
Target Compound DataSelenophene-containing polymers: Deeper by 0.07 - 0.3 eV
Comparator Or BaselineThiophene-containing baseline polymers
Quantified Difference0.07 - 0.3 eV stabilization (lowering) of LUMO
ConditionsCyclic voltammetry of thin films in standard electrolyte solutions

A deeper LUMO is essential for matching the work function of electron-injecting electrodes and preventing oxidative degradation in n-type devices.

OFET Carrier Mobility
Class-level
BSBS > BTBT (qualitative)
Supports intermolecular coupling evaluation
Exact mobility values require full-text review

Accelerated Electrophilic Aromatic Substitution for Monomer Synthesis

In the synthesis of 2,5-functionalized monomers (e.g., dibromination or dilithiation), selenophene exhibits higher reactivity toward electrophilic aromatic substitution than thiophene. The relative reactivity order allows selenophene to undergo functionalization under milder conditions with higher positional selectivity at the alpha positions [1]. This translates to reduced energy inputs and fewer side products during the scale-up of complex electroactive monomers.

Evidence DimensionElectrophilic aromatic substitution reactivity
Target Compound DataSelenophene: High reactivity, mild conditions required
Comparator Or BaselineThiophene: Lower reactivity, requires harsher conditions
Quantified DifferenceFaster reaction kinetics and improved alpha-positional selectivity
ConditionsHalogenation and metallation reactions during precursor synthesis

Streamlines the industrial synthesis of highly pure di-functionalized monomers, lowering overall processing costs and improving batch-to-batch reproducibility.

NFA Optical Bandgap
Head-to-head
1.32–1.33 eV vs. 1.36 eV
Bandgap narrowing context
Selenophenothiophene substitution
n-Type OECT Performance
Head-to-head
μC* 191.2 F cm⁻¹ V⁻¹ s⁻¹
Reported record figure of merit
High selenophene content polymer
Antibacterial Target Profile
Reported
Improved gyrase inhibition; reduced hERG liability
Supports bioisostere evaluation context
Anti-MRSA activity maintained; exact values require full-text

Low-Bandgap Donor Polymers for Organic Photovoltaics (OPVs)

Directly utilizes the 0.2-0.3 eV bandgap reduction provided by selenophene to maximize solar spectrum absorption and improve overall power conversion efficiencies in bulk heterojunction solar cells [1].

High-Mobility Organic Field-Effect Transistors (OFETs)

Leverages the significant increase in hole mobility driven by Se···Se intermolecular packing to achieve faster switching speeds and higher current modulation in thin-film transistors [2].

n-Type All-Polymer Solar Cells

Capitalizes on selenophene's LUMO stabilization to create robust electron-accepting materials with improved ambient stability and better energy level alignment with donor polymers [1].

Precursors for Near-Infrared (NIR) Absorbing Dyes

Uses the strong quinoidal character and red-shifted absorption profile of selenophene-based oligomers for specialized optical sensors and photodetectors operating in the NIR window [2].

Application Fit

Application
Selection Property
Validation Focus
Organic solar cell donor synthesis
Selenophene building block purity and reactivity
Device PCE and EQE benchmarking
Non-fullerene acceptor development
Bandgap tunability via selenophene incorporation
Optical absorption and JSC evaluation
n-Type OECT material synthesis
Selenophene content and polymer processability
Volumetric capacitance and electron mobility testing
Antibacterial bioisostere evaluation
Selenophene scaffold for target engagement
DNA gyrase and hERG channel assay profiling

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H373 (97.5%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic Flammable

Flammable;Acute Toxic;Health Hazard;Environmental Hazard

Other CAS

288-05-1

Wikipedia

Selenophene
1: Xu W, Wu L, Fang M, Ma Z, Shan Z, Li C, Wang H.
Diseleno[2,3-b:3/',2/'-d]selenophene and Diseleno[2,3-b:3/',2/'-d] thiophene:
Building Blocks for the Construction of [7]Helicenes. J Org Chem. 2017 Oct
20;82(20):11192-11197. doi: 10.1021/acs.joc.7b01362. Epub 2017 Oct 6. PubMed
PMID: 28952725.


2: Singh VP, Yan J, Poon JF, Gates PJ, Butcher RJ, Engman L. Chain-Breaking
Phenolic 2,3-Dihydrobenzo[b]selenophene Antioxidants: Proximity Effects and
Regeneration Studies. Chemistry. 2017 Oct 26;23(60):15080-15088. doi:
10.1002/chem.201702350. Epub 2017 Oct 9. PubMed PMID: 28857289.


3: Fei Z, Han Y, Gann E, Hodsden T, Chesman ASR, McNeill CR, Anthopoulos TD,
Heeney M. Alkylated Selenophene-Based Ladder-Type Monomers via a Facile Route for
High-Performance Thin-Film Transistor Applications. J Am Chem Soc. 2017 Jun
28;139(25):8552-8561. doi: 10.1021/jacs.7b03099. Epub 2017 Jun 15. PubMed PMID:
28548496.


4: Tavadyan LA, Manukyan ZH, Harutyunyan LH, Musayelyan MV, Sahakyan AD, Tonikyan
HG. Antioxidant Properties of Selenophene, Thiophene and Their Aminocarbonitrile
Derivatives. Antioxidants (Basel). 2017 Mar 24;6(2). pii: E22. doi:
10.3390/antiox6020022. PubMed PMID: 28338603; PubMed Central PMCID: PMC5488002.


5: Pederzoli M, Pittner J. A new approach to molecular dynamics with
non-adiabatic and spin-orbit effects with applications to QM/MM simulations of
thiophene and selenophene. J Chem Phys. 2017 Mar 21;146(11):114101. doi:
10.1063/1.4978289. PubMed PMID: 28330346.


6: Shin Y, Song CE, Lee WH, Lee SK, Shin WS, Kang IN. Synthesis and
Characterization of a Soluble A-D-A Molecule Containing a 2D Conjugated
Selenophene-Based Side Group for Organic Solar Cells. Macromol Rapid Commun. 2017
Jun;38(11). doi: 10.1002/marc.201700016. Epub 2017 Mar 21. PubMed PMID: 28321949.


7: Chen P, Nakano K, Suzuki K, Hashimoto K, Kikitsu T, Hashizume D, Koganezawa T,
Tajima K. Organic Solar Cells with Controlled Nanostructures Based on Microphase
Separation of Fullerene-Attached Thiophene-Selenophene Heteroblock Copolymers.
ACS Appl Mater Interfaces. 2017 Feb 8;9(5):4758-4768. doi:
10.1021/acsami.6b14629. Epub 2017 Jan 24. PubMed PMID: 28094499.

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